

In Vitro Kinase Assay for ODM-203 Potency: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase assay protocols used to determine the potency of ODM-203, a selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). ODM-203 has demonstrated potent anti-tumor activity in preclinical models, and understanding its in vitro potency against its target kinases is crucial for its continued development.[1][2][3]

Quantitative Analysis of ODM-203 Kinase Inhibition

ODM-203 is a potent inhibitor of both FGFR and VEGFR family kinases, with IC50 values in the low nanomolar range in biochemical assays.[1][2][3] The inhibitory activity of ODM-203 has been quantified using standard radiometric kinase assays with recombinant proteins.[1][2]

Table 1: In Vitro Potency of ODM-203 against FGFR and VEGFR Kinases



| Kinase Target | IC50 (nmol/L) |
|---------------|---------------|
| FGFR1 | 11 |
| FGFR2 | 16 |
| FGFR3 | 6 |
| FGFR4 | 35 |
| VEGFR1 | 26 |
| VEGFR2 | 9 |
| VEGFR3 | 5 |

Data sourced from biochemical radiometric assays. Each value represents the mean of at least three independent experiments.[1][4]

Table 2: Selectivity Profile of ODM-203

In a broad kinase selectivity panel of 317 human kinases, ODM-203 at a concentration of 1 μ mol/L suppressed only 9 kinases by more than 70% in addition to its primary targets.[1] This demonstrates a high degree of selectivity for the FGFR and VEGFR families. The IC50 values for six of these nine kinases were determined to be less than 100 nmol/L.[1]

| Off-Target Kinase | IC50 (nmol/L) |
|-------------------|---------------|
| DDR1 | <100 |
| MAP4K4 | <100 |
| MINK1 | <100 |
| RET | <100 |
| PDGFRα | <100 |
| SIK2 | <100 |

Data represents kinases inhibited by >70% at 1 μmol/L ODM-203.[1]



Experimental Protocol: In Vitro Radiometric Kinase Assay

The following protocol outlines a standard radiometric kinase assay to determine the IC50 values of ODM-203 against recombinant FGFR and VEGFR kinases.

Objective: To measure the half-maximal inhibitory concentration (IC50) of ODM-203 against specific kinase targets.

Materials:

- Recombinant human kinase enzymes (e.g., FGFR1, VEGFR2)
- Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
- ODM-203 (or other test compounds) dissolved in DMSO
- [y-32P]ATP or [y-33P]ATP
- Kinase reaction buffer (specific to the kinase being assayed)
- 96-well plates
- Phosphocellulose filter mats or membranes
- · Scintillation counter
- Scintillation fluid

Procedure:

- Compound Preparation: Prepare a serial dilution of ODM-203 in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 1 μM to 0.1 nM).
- Assay Plate Setup:
 - Add the kinase reaction buffer to each well of a 96-well plate.

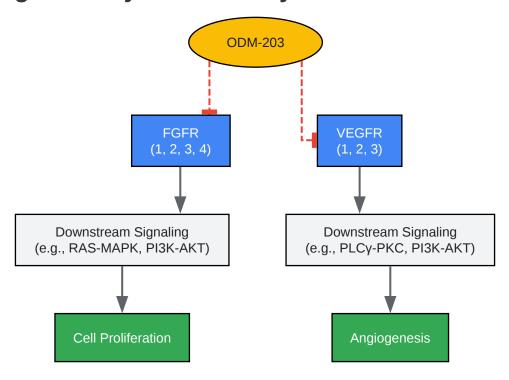


- Add the diluted ODM-203 or DMSO (for control wells) to the appropriate wells.
- Add the kinase-specific substrate to all wells.
- Add the recombinant kinase enzyme to all wells except for the negative control wells.
- Initiation of Kinase Reaction:
 - Initiate the kinase reaction by adding [y-32P]ATP or [y-33P]ATP to all wells.
 - Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
- Termination of Reaction and Substrate Capture:
 - Stop the reaction by adding a stop solution (e.g., phosphoric acid).
 - Transfer the reaction mixture from each well onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will be washed away.
- Washing: Wash the filter mats multiple times with a wash solution (e.g., phosphoric acid) to remove any unbound radiolabeled ATP.
- Detection:
 - Dry the filter mats completely.
 - Place the dried filter mats in a scintillation vial with scintillation fluid.
 - Measure the radioactivity in each well using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each concentration of ODM-203 relative to the DMSO control.
 - Plot the percentage of inhibition against the logarithm of the ODM-203 concentration.



 Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations Signaling Pathway Inhibition by ODM-203



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Caption: ODM-203 inhibits FGFR and VEGFR signaling pathways.

Experimental Workflow for In Vitro Kinase Assay



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Caption: Workflow of a radiometric in vitro kinase assay.



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